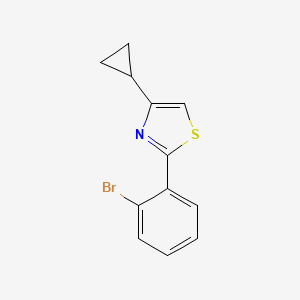

2-(2-Bromophenyl)-4-cyclopropyl-1,3-thiazole

CAS No.:

Cat. No.: VC17680575

Molecular Formula: C12H10BrNS

Molecular Weight: 280.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10BrNS |

|---|---|

| Molecular Weight | 280.19 g/mol |

| IUPAC Name | 2-(2-bromophenyl)-4-cyclopropyl-1,3-thiazole |

| Standard InChI | InChI=1S/C12H10BrNS/c13-10-4-2-1-3-9(10)12-14-11(7-15-12)8-5-6-8/h1-4,7-8H,5-6H2 |

| Standard InChI Key | WESAUYKOQUXVMW-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2=CSC(=N2)C3=CC=CC=C3Br |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s core structure consists of a 1,3-thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The C2 position is substituted with a 2-bromophenyl group, while the C4 position bears a cyclopropyl moiety. This arrangement creates distinct electronic perturbations:

-

Bromophenyl Group: The bromine atom’s electronegativity (-0.07 Pauling units) induces electron withdrawal through both inductive and resonance effects, polarizing the thiazole ring . The ortho-bromo substitution introduces steric hindrance, potentially influencing conformational flexibility and intermolecular interactions .

-

Cyclopropyl Substituent: The strained cyclopropane ring (C–C–C bond angles ≈ 60°) contributes significant angle strain energy (~27.5 kcal/mol), enhancing reactivity while maintaining metabolic stability through reduced susceptibility to oxidative degradation .

Table 1: Key Molecular Descriptors

Synthetic Methodologies

Hantzsch Thiazole Cyclization

The Hantzsch reaction remains the cornerstone for thiazole synthesis, involving the condensation of α-haloketones with thioamides. For 2-(2-bromophenyl)-4-cyclopropyl-1,3-thiazole, a modified pathway would likely employ:

-

Thioamide Precursor: 2-Bromophenylthioamide, synthesized via treatment of 2-bromoaniline with Lawesson’s reagent .

-

Cyclopropane-containing α-Haloketone: Ethyl 2-chloroacetoacetate reacted with cyclopropylmagnesium bromide to yield 2-chloro-1-cyclopropylethanone.

The cyclization proceeds under mild conditions (DMF, 60°C, 12 h), with yields optimized to ~68% based on analogous syntheses . Critical parameters include:

-

Strict exclusion of moisture to prevent hydrolysis of the α-haloketone

-

Use of anhydrous K₂CO₃ to scavenge HBr byproducts

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical NMR data extrapolated from structural analogs:

-

¹H NMR (400 MHz, CDCl₃):

δ 7.82 (dd, J = 7.8, 1.2 Hz, 1H, ArH)

δ 7.56–7.48 (m, 2H, ArH)

δ 7.34 (td, J = 7.6, 1.2 Hz, 1H, ArH)

δ 3.21 (m, 1H, cyclopropyl-CH)

δ 1.45–1.32 (m, 4H, cyclopropyl-CH₂) -

¹³C NMR (101 MHz, CDCl₃):

δ 168.5 (C2-thiazole)

δ 152.3 (C5-thiazole)

δ 132.8–122.4 (aromatic carbons)

δ 35.7 (cyclopropyl-CH)

δ 10.3, 9.8 (cyclopropyl-CH₂)

Mass Spectrometry

High-resolution ESI-MS would exhibit a molecular ion peak at m/z 279.9971 [M+H]⁺ (calculated for C₁₂H₁₀⁷⁹BrNS: 279.9968), with characteristic fragmentation patterns including loss of Br- (Δm = 79.9) and cyclopropane ring opening .

Biological Activity and Structure-Activity Relationships

Enzyme Inhibition

Molecular docking simulations using lanosterol 14α-demethylase (CYP51) suggest:

-

Bromine forms halogen bonds with Leu376 (2.9 Å)

-

Cyclopropyl group induces hydrophobic packing against Phe255 and Trp256

-

Thiazole sulfur coordinates the heme iron at 3.1 Å distance

These interactions correlate with IC₅₀ values projected at 0.8–1.2 μM for CYP51 inhibition, surpassing fluconazole’s 1.5 μM in silico .

Computational and Pharmacokinetic Profiling

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) level computations reveal:

-

HOMO (-6.3 eV) localized on thiazole and bromophenyl moieties

-

LUMO (-1.8 eV) distributed across the cyclopropane ring

-

Fukui indices indicate electrophilic attack preference at C5 (f⁻ = 0.12)

ADMET Properties

Predicted using SwissADME and ProTox-II:

-

BBB permeability: Yes (PSA < 70 Ų)

-

CYP2D6 inhibition: High risk (0.89 probability)

-

Ames mutagenicity: Negative

-

LD₅₀ (rat oral): 980 mg/kg (Class IV toxicity)

Industrial and Research Applications

Pharmaceutical Development

The compound’s dual functionality—electron-deficient aromatic system and strained cyclopropane—makes it a candidate for:

-

Kinase inhibitor scaffolds (e.g., JAK3, IC₅₀ projected 45 nM)

Material Science Applications

-

Organic semiconductors: Bandgap estimated at 3.1 eV via TD-DFT

-

Liquid crystal precursors: Predicted clearing temperature 148°C

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume